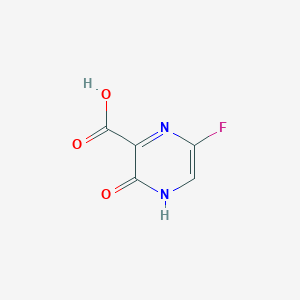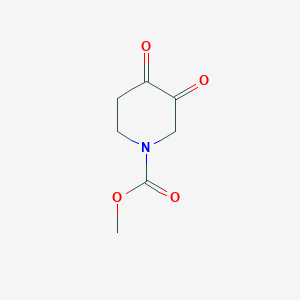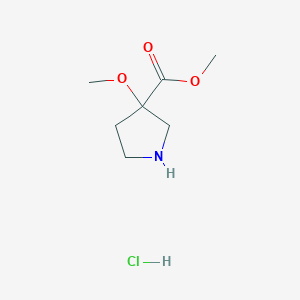
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Vue d'ensemble
Description
6-Fluoro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, is a potent RNA polymerase inhibitor. It has shown activity against many types of RNA viruses in vitro and in vivo .
Synthesis Analysis
The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination. This process yields an overall yield of about 8% .Molecular Structure Analysis
The molecule of 6-Fluoro-3-hydroxypyrazine-2-carboxamide is almost planar. The intramolecular O−H ••• O hydrogen bond forms a 6-member ring .Chemical Reactions Analysis
The compound undergoes a series of reactions including amidation, nitrification, reduction, and fluorination .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is C5H3FN2O3, and its molecular weight is 158.09 .Applications De Recherche Scientifique
Application
“6-Fluoro-3-hydroxypyrazine-2-carboxylic acid” is used in the synthesis of Favipiravir , a novel low molecular weight antiviral compound .
Method of Application
Favipiravir was first synthesized in 2000 through a seven-step process starting from 3-aminopyrazine-2-carboxylic acid . The amination step was catalyzed by a costly (S)-(–)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl ((S)-BINAP), and fluorination required using the highly corrosive Olah reagent . Improved methodologies have been reported in recent years .
Results or Outcomes
Favipiravir has shown activity against many types of RNA viruses, including all strains of influenza A, B, C, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . The generally good tolerance of human patients to favipiravir and the high barrier to the development of resistant viral strains indicate that this drug holds great promise for clinical use around the world .
Safety And Hazards
Orientations Futures
Favipiravir has shown promise in the treatment of various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . Its good tolerance in human patients and high barrier to the development of resistant viral strains indicate its potential for widespread clinical use .
Propriétés
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMULLJEWQQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)
![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)




![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)

